Quantified Lipophilicity (LogP) Shift: A Key Differentiator from Unsubstituted and Para-Substituted Analogs
The presence and position of the methyl group significantly alter the molecule's lipophilicity, a critical parameter for membrane permeability and target engagement in cell-based assays. The target compound, 6-[(2-methylphenyl)methyl]pyridazin-3-ol, exhibits a computed LogP of 2.08142 . This value represents a quantifiable increase in hydrophobicity compared to its 6-phenylpyridazin-3-ol analog, which has a predicted LogP of 1.77 (using similar computational methods) .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.08142 |
| Comparator Or Baseline | 6-Phenylpyridazin-3-ol (CAS 2166-31-6), LogP = 1.77 |
| Quantified Difference | Δ LogP ≈ +0.31 |
| Conditions | Computational prediction (in silico). |
Why This Matters
This ~0.3 unit increase in LogP can correspond to a ~2-fold change in partition coefficient, significantly impacting a compound's ability to passively diffuse across cell membranes and access intracellular targets, making it a distinct tool for permeability studies.
